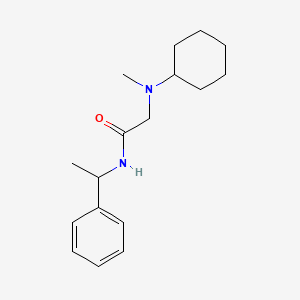
N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide
Overview
Description
N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide, also known as CX717, is a cognitive enhancer that has been extensively studied for its potential to improve memory and cognitive function. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors.
Mechanism of Action
N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. By enhancing the activity of AMPA receptors, this compound increases the strength of synaptic connections and improves the efficiency of information processing in the brain.
Biochemical and Physiological Effects
This compound has been shown to enhance LTP in the hippocampus, a brain region important for learning and memory. In addition, this compound has been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which are neurotransmitters involved in cognitive function. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide is its ability to enhance cognitive function without causing significant side effects. This compound has also been shown to have a long half-life, which allows for sustained cognitive enhancement. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the effects of this compound may vary depending on the dose and the individual's baseline cognitive function.
Future Directions
Future research on N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide could focus on the development of more potent and selective ampakines. In addition, research could explore the potential of this compound for the treatment of cognitive disorders such as Alzheimer's disease and traumatic brain injury. Further studies could also investigate the effects of this compound on different types of memory and cognitive processes, as well as the underlying neural mechanisms. Finally, research could explore the potential of this compound for enhancing cognitive function in healthy individuals, such as students or professionals who require high levels of cognitive performance.
Scientific Research Applications
N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide has been extensively studied for its potential to improve memory and cognitive function. In preclinical studies, this compound has been shown to enhance long-term potentiation (LTP) and improve learning and memory in animal models. In clinical trials, this compound has been shown to improve working memory in healthy volunteers and in patients with schizophrenia and Alzheimer's disease.
properties
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(15-9-5-3-6-10-15)18-17(20)13-19(2)16-11-7-4-8-12-16/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEZTGWSTKDUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4422766.png)
![methyl 4,5-dimethyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4422772.png)
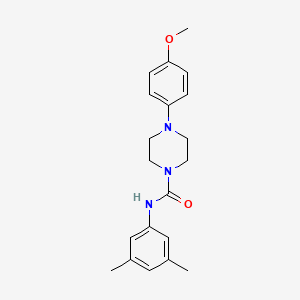
![ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B4422791.png)
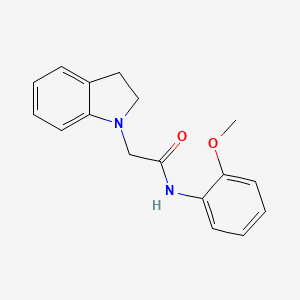
![2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4422803.png)
![2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422825.png)
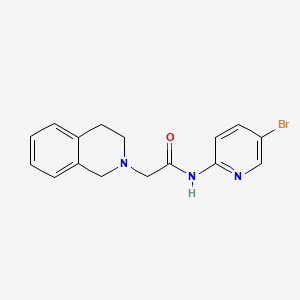
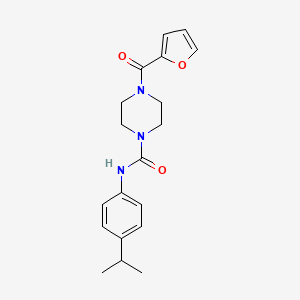
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4422841.png)

![4-butyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4422846.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4422861.png)